molecular formula C25H27N3O2 B2954424 1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-29-5

1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2954424
CAS RN: 876887-29-5
M. Wt: 401.51
InChI Key: SBRPCRWILLOEQE-UHFFFAOYSA-N
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Description

The compound “1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and structural features, including an allyl group, a benzo[d]imidazole ring, a pyrrolidin-2-one ring, and a phenoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For example, the pyrrolidine ring could be formed using methods commonly used in medicinal chemistry, such as ring construction from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom . The benzo[d]imidazole group is a fused ring system containing a benzene ring and an imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present in its structure. For example, the allyl groups might be involved in reactions with electrophiles, and the pyrrolidin-2-one ring might undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Agricultural Chemistry

The compound could also find applications in agricultural chemistry, possibly as a precursor to pesticides or plant growth regulators. The reactive groups within the molecule could interact with biological systems in plants, affecting growth patterns or providing protection against pests.

Each of these applications leverages different aspects of the compound’s molecular structure, demonstrating its versatility in scientific research. While the current web search did not yield specific studies on this compound, the applications mentioned are based on the structural features and known reactivity of similar organic compounds . Further research and experimentation would be needed to explore these potential uses in detail.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity given the presence of structural features common in many biologically active compounds .

properties

IUPAC Name

1-prop-2-enyl-4-[1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-3-9-19-10-5-8-13-23(19)30-16-15-28-22-12-7-6-11-21(22)26-25(28)20-17-24(29)27(18-20)14-4-2/h3-8,10-13,20H,1-2,9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPCRWILLOEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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